2-(3-Oxo-1h,3h-benzo[de]isochromen-1-yl)-1h-indole-7-carboxylic acid
Description
2-(3-Oxo-1H,3H-benzo[de]isochromen-1-yl)-1H-indole-7-carboxylic acid (CAS: 58521-43-0) is a polycyclic heteroaromatic compound featuring an indole core substituted at position 2 with a benzo[de]isochromen-3-one moiety and a carboxylic acid group at position 7. This structure confers unique physicochemical properties, making it a subject of interest in medicinal chemistry and materials science. It is listed on the Non-Domestic Substances List (NDSL), indicating its use in research and development .
Properties
CAS No. |
58521-43-0 |
|---|---|
Molecular Formula |
C21H13NO4 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
3-(4-oxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-yl)-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C21H13NO4/c23-20(24)15-9-3-6-12-16(10-22-18(12)15)19-13-7-1-4-11-5-2-8-14(17(11)13)21(25)26-19/h1-10,19,22H,(H,23,24) |
InChI Key |
DSJFZDVMXDFITE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(OC(=O)C3=CC=C2)C4=CC5=C(N4)C(=CC=C5)C(=O)O |
Canonical SMILES |
C1=CC2=C3C(=C1)C(OC(=O)C3=CC=C2)C4=CNC5=C4C=CC=C5C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,8-Naphthalic Anhydride Derivatives
The benzo[de]isochromenone moiety is commonly synthesized from 1,8-naphthalic anhydride. Treatment with ammonia at elevated temperatures (100°C) yields 1H-benzo[de]isoquinoline-1,3(2H)-dione, a precursor for further functionalization. Subsequent oxidation or alkylation introduces electrophilic sites for coupling with indole derivatives. For example, palladium(II) acetate-catalyzed cyclization of o-(2-acyl-1-ethynyl)benzaldehydes enables the formation of dihydroisobenzofurans, which are oxidized to the corresponding isochromenones.
Erlenmeyer–Plöchl Azlactone Reaction
A divergent approach involves reacting o-(2-acyl-1-ethynyl)benzaldehydes with N-acylglycines under Erlenmeyer–Plöchl conditions. This method constructs indeno[2,1-c]pyran-3-ones via sequential C–C and C–O bond formation, providing a pathway to functionalized isochromenones. The reaction employs sodium acetate in acetonitrile with acetic anhydride at 100°C, achieving yields of 41–68% depending on the acyl substituent.
Synthesis of 1H-Indole-7-carboxylic Acid
Fischer Indole Synthesis with Carboxylic Acid Functionalization
The indole-7-carboxylic acid moiety is synthesized via Fischer indole synthesis using phenylhydrazine and a ketone precursor, followed by regioselective carboxylation. Protecting the carboxylic acid group as a methyl ester during indole formation prevents undesired side reactions. Subsequent hydrolysis under basic conditions (e.g., 5% KOH in ethanol) regenerates the free acid.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions, such as Suzuki–Miyaura coupling, enable the introduction of pre-functionalized indole derivatives. For instance, 7-bromo-1H-indole is coupled with a boronic acid-functionalized benzo[de]isochromenone using Pd(PPh3)4 as a catalyst, followed by oxidation to install the carboxylic acid group.
Coupling Strategies for Final Assembly
Alkylation of Benzo[de]isochromenone with Indole Intermediates
A two-step alkylation-coupling approach is employed:
- Alkylation : N-(ω-bromoalkyl)-1,8-naphthalimide intermediates are prepared by reacting 1H-benzo[de]isoquinoline-1,3(2H)-dione with dibromoalkanes in DMF.
- Coupling : The bromoalkyl intermediate reacts with 1H-indole-7-carboxylic acid under basic conditions (K2CO3, DMF, reflux), forming the target compound via nucleophilic substitution.
Example :
One-Pot Cascade Cyclization
A metal-free cascade reaction combines o-(2-acyl-1-ethynyl)benzaldehyde with indole-7-carboxylic acid in acetic anhydride. The process involves:
- Formation of an azlactone intermediate via Erlenmeyer–Plöchl reaction.
- 1,2-Addition of the indole to the aldehyde.
- 5-exo-dig cyclization to form the isochromenone-indole fusion.
Optimized Conditions :
Challenges and Mechanistic Considerations
Regioselectivity in Cyclization Reactions
The choice between 5-exo-dig and 6-endo-dig cyclization pathways critically impacts product distribution. Silver or palladium catalysts favor 6-endo-dig cyclization, yielding isochromenes, while base-mediated conditions promote 5-exo-dig cyclization to isobenzofurans. For the target compound, NaOAc ensures selective 5-membered ring formation.
Functional Group Compatibility
The carboxylic acid group in indole-7-carboxylic acid necessitates protection during coupling steps. Methyl or tert-butyl esters are commonly used, with deprotection achieved via hydrolysis (e.g., KOH/EtOH).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-1h,3h-benzo[de]isochromen-1-yl)-1h-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and benzoisochromenone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols
Scientific Research Applications
2-(3-Oxo-1h,3h-benzo[de]isochromen-1-yl)-1h-indole-7-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2-(3-Oxo-1h,3h-benzo[de]isochromen-1-yl)-1h-indole-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound’s indole and benzoisochromenone moieties can interact with enzymes, receptors, and other biomolecules, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and analogous indole derivatives:
Key Observations :
Physicochemical Properties
- Spectroscopic Data :
- Solubility: The benzo[de]isochromenone group likely reduces aqueous solubility compared to smaller analogs like 5ba.
Biological Activity
2-(3-Oxo-1H,3H-benzo[de]isochromen-1-yl)-1H-indole-7-carboxylic acid is a complex organic compound that belongs to the isochromen derivatives class. Its unique structure, characterized by an indole moiety fused with a benzoisochromenone core, suggests significant potential for various biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| CAS Number | 58521-43-0 |
| Molecular Formula | C21H13NO4 |
| Molecular Weight | 343.3 g/mol |
| IUPAC Name | 3-(4-oxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-yl)-1H-indole-7-carboxylic acid |
| InChI Key | DSJFZDVMXDFITE-UHFFFAOYSA-N |
The biological activity of 2-(3-Oxo-1H,3H-benzo[de]isochromen-1-yl)-1H-indole-7-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's indole and benzoisochromenone moieties may inhibit certain enzymes by binding to their active sites, thereby modulating cellular pathways related to inflammation and cancer progression.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole compounds can induce apoptosis in cancer cells through various pathways such as autophagy and lysosomal targeting . The potential of 2-(3-Oxo-1H,3H-benzo[de]isochromen-1-yl)-1H-indole-7-carboxylic acid in inhibiting tumor cell migration and proliferation is currently under investigation.
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .
Case Studies
- In Vitro Studies : A study screening various compounds for fatty acid synthase (FAS) inhibition found that certain derivatives exhibited higher efficacy than traditional inhibitors like C75. Although specific data on 2-(3-Oxo-1H,3H-benzo[de]isochromen-1-yl)-1H-indole-7-carboxylic acid was limited, the structural similarities suggest potential for similar activity .
- In Vivo Studies : Preliminary animal studies involving related indole derivatives have shown promising results in reducing tumor size and enhancing survival rates in cancer models. These findings support further exploration into the therapeutic applications of this compound .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 3-Phenyl-1H-isochromen-1-one | Anticancer and anti-inflammatory |
| Naphthalimides | Fluorescent properties for imaging |
| 2-(3-Oxo-1H-naphtho[1,8-cd]pyran) | Antioxidant and anticancer activity |
The uniqueness of 2-(3-Oxo-1H,3H-benzo[de]isochromen-1-yl)-1H-indole-7-carboxylic acid lies in its dual functionality derived from both the indole and benzoisochromenone structures, which enhances its chemical reactivity and biological activity compared to similar compounds.
Q & A
Q. Optimization Parameters :
- Temperature : 80–120°C for cyclization steps.
- Catalysts : Pd(PPh₃)₄ for coupling reactions.
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (DMF/EtOH) .
How can researchers characterize the physical and chemical properties of this compound given limited experimental data?
Methodological Answer:
When direct data (e.g., melting point, solubility) is unavailable, extrapolate from structurally related compounds:
- Melting Point : Compare with indole-7-carboxylic acid derivatives (e.g., 1H-indole-7-carboxylic acid melts at ~208–210°C ).
- Solubility : Test in DMSO, methanol, or aqueous buffers (pH 2–12) based on indole-carboxylic acid analogs .
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity .
Q. Analytical Tools :
- HPLC-MS : Purity assessment and degradation product identification.
- FT-IR : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹).
What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
While specific toxicity data is limited, adopt precautions for indole derivatives:
- PPE : Nitrile gloves, lab coat, and P95 respirator if aerosolized .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
- Waste Disposal : Neutralize acidic byproducts before aqueous disposal.
Toxicology Note : No carcinogenic classification per IARC/OSHA, but assume acute toxicity (LD₅₀ testing recommended) .
Advanced Research Questions
How can researchers resolve contradictions in spectral data (e.g., NMR, XRD) for this compound?
Methodological Answer:
Contradictions often arise from tautomerism or polymorphism. Strategies include:
Multi-Technique Validation :
- X-ray Crystallography : Resolve ambiguity in solid-state structure (e.g., unit cell parameters: a = 78.9 Å, b = 115.8 Å, β = 97.8° for similar indole derivatives ).
- Variable-Temperature NMR : Detect dynamic equilibria (e.g., keto-enol tautomerism).
Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
Core Modifications :
- Introduce substituents at the indole C-3 position to assess electronic effects on bioactivity .
- Replace the benzo[de]isochromenone moiety with isoindole or naphthoquinone analogs.
Biological Assays :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
